molecular formula C13H11F2N5O2S B6918857 N-[[2-(2,2-difluoroethoxy)pyridin-4-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine

N-[[2-(2,2-difluoroethoxy)pyridin-4-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B6918857
M. Wt: 339.32 g/mol
InChI Key: MKWLCYHMPGJGSE-UHFFFAOYSA-N
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Description

N-[[2-(2,2-difluoroethoxy)pyridin-4-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an oxazole ring, and a thiadiazole ring

Properties

IUPAC Name

N-[[2-(2,2-difluoroethoxy)pyridin-4-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N5O2S/c14-10(15)7-21-11-5-8(1-3-16-11)6-17-13-19-18-12(23-13)9-2-4-22-20-9/h1-5,10H,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWLCYHMPGJGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CNC2=NN=C(S2)C3=NOC=C3)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2,2-difluoroethoxy)pyridin-4-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyridine derivative: The starting material, 2,2-difluoroethanol, undergoes a nucleophilic substitution reaction with 4-chloromethylpyridine to form 2-(2,2-difluoroethoxy)pyridin-4-yl)methyl chloride.

    Formation of the oxazole ring: The intermediate is then reacted with an appropriate oxazole precursor under cyclization conditions to form the oxazole ring.

    Formation of the thiadiazole ring: The final step involves the reaction of the oxazole intermediate with a thiadiazole precursor under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2,2-difluoroethoxy)pyridin-4-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[[2-(2,2-difluoroethoxy)pyridin-4-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes at the molecular level, particularly those involving its target pathways.

Mechanism of Action

The mechanism of action of N-[[2-(2,2-difluoroethoxy)pyridin-4-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[[2-(2,2-difluoroethoxy)pyridin-4-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

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